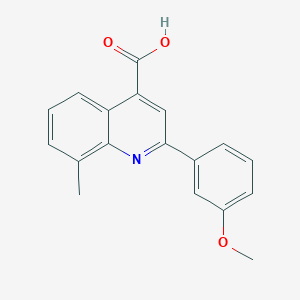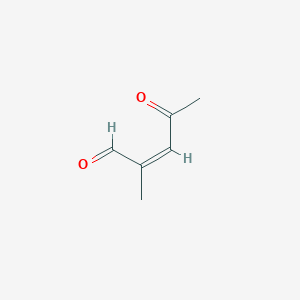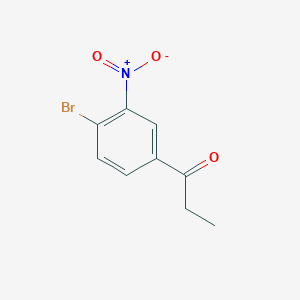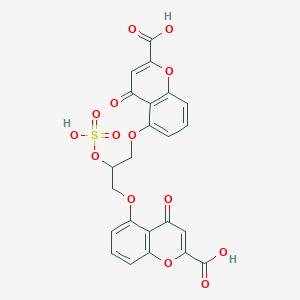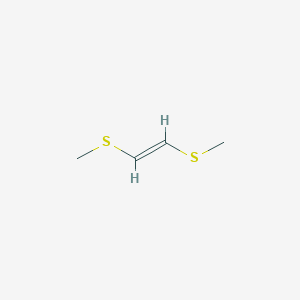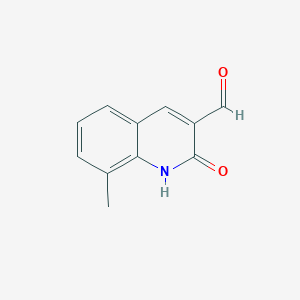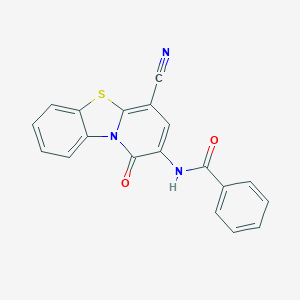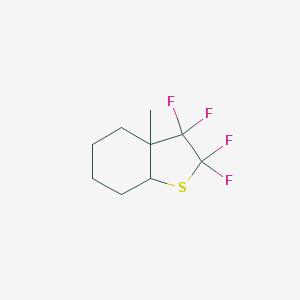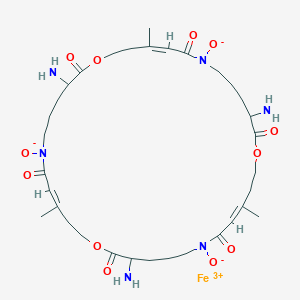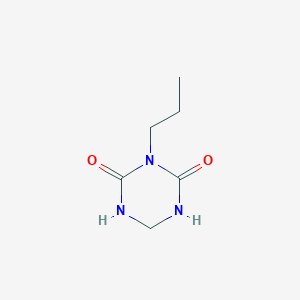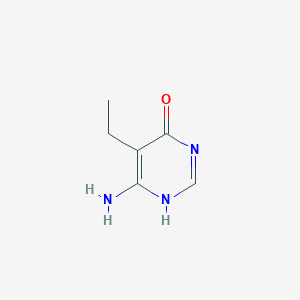
4-Pyrimidinol, 6-amino-5-ethyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Pyrimidinol, 6-amino-5-ethyl- is a heterocyclic compound that has gained significant attention in the field of scientific research due to its potential applications in various areas such as medicinal chemistry, biochemistry, and pharmacology. This compound belongs to the class of pyrimidines, which are widely used in the synthesis of various drugs and bioactive molecules.
Mechanism Of Action
The mechanism of action of 4-Pyrimidinol, 6-amino-5-ethyl- is not fully understood. However, it has been suggested that this compound may act by inhibiting the activity of certain enzymes or by interacting with specific receptors in the body.
Biochemical And Physiological Effects
Studies have shown that 4-Pyrimidinol, 6-amino-5-ethyl- can have various biochemical and physiological effects on the body. For example, this compound has been shown to inhibit the growth of cancer cells and to reduce inflammation in the body. Additionally, this compound has been shown to have antibacterial and antifungal properties.
Advantages And Limitations For Lab Experiments
One of the main advantages of using 4-Pyrimidinol, 6-amino-5-ethyl- in lab experiments is its versatility. This compound can be easily synthesized and can be used as a building block in the synthesis of various bioactive molecules. However, one of the limitations of using this compound is its potential toxicity. Therefore, it is important to use appropriate safety precautions when handling this compound in the lab.
Future Directions
There are many future directions for the study of 4-Pyrimidinol, 6-amino-5-ethyl-. One potential area of research is the development of new drugs and therapies based on this compound. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential applications in various areas of scientific research. Finally, the synthesis of novel derivatives of this compound may lead to the discovery of new bioactive molecules with improved properties.
Synthesis Methods
The synthesis of 4-Pyrimidinol, 6-amino-5-ethyl- can be achieved through different methods. One of the most commonly used methods is the reaction of 4-chloro-6-amino-5-ethylpyrimidine with an appropriate alcohol in the presence of a base. This reaction leads to the formation of the desired compound with high yield and purity.
Scientific Research Applications
4-Pyrimidinol, 6-amino-5-ethyl- has been extensively studied for its potential applications in scientific research. This compound has been shown to exhibit a wide range of biological activities, including antitumor, anti-inflammatory, and antimicrobial activities. Additionally, this compound has been used as a building block in the synthesis of various bioactive molecules.
properties
CAS RN |
103980-50-3 |
|---|---|
Product Name |
4-Pyrimidinol, 6-amino-5-ethyl- |
Molecular Formula |
C6H9N3O |
Molecular Weight |
139.16 g/mol |
IUPAC Name |
4-amino-5-ethyl-1H-pyrimidin-6-one |
InChI |
InChI=1S/C6H9N3O/c1-2-4-5(7)8-3-9-6(4)10/h3H,2H2,1H3,(H3,7,8,9,10) |
InChI Key |
GMXDHHPKBRZRSJ-UHFFFAOYSA-N |
Isomeric SMILES |
CCC1=C(NC=NC1=O)N |
SMILES |
CCC1=C(N=CNC1=O)N |
Canonical SMILES |
CCC1=C(NC=NC1=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




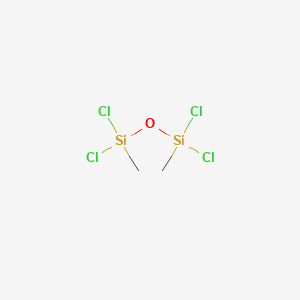
![N-[(S)-[(1r)-1-{[(Benzyloxy)carbonyl]amino}-2-Phenylethyl](Hydroxy)phosphoryl]-L-Leucyl-L-Alanine](/img/structure/B11017.png)
